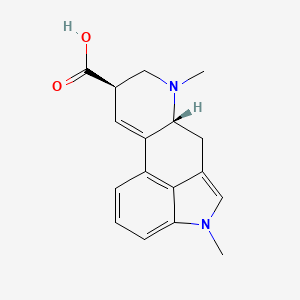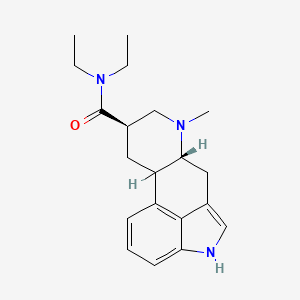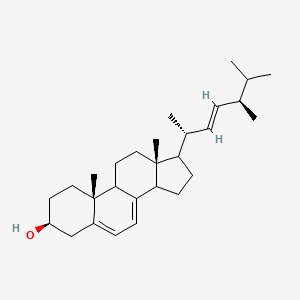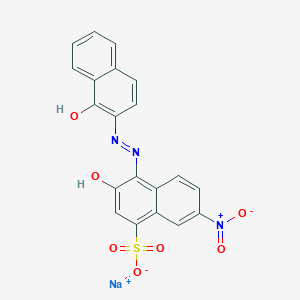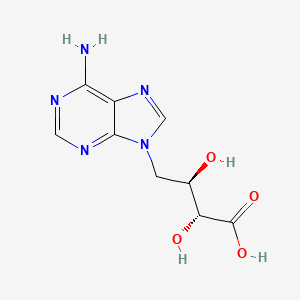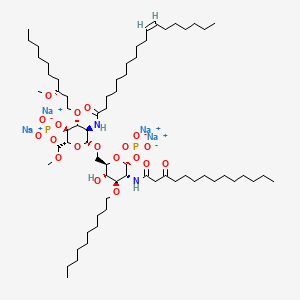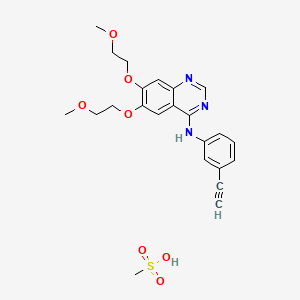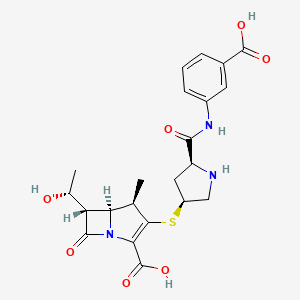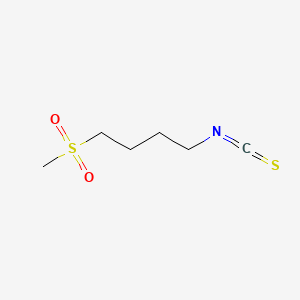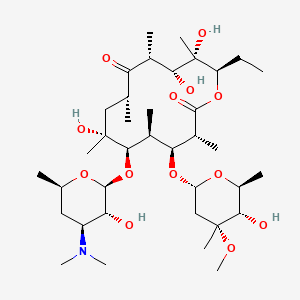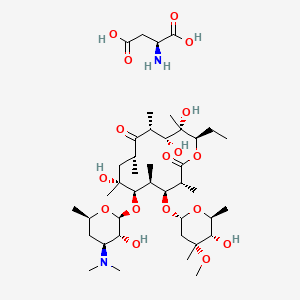
Efinaconazol
Descripción general
Descripción
Efinaconazol es un medicamento antifúngico triazólico utilizado principalmente para el tratamiento de la onicomicosis, una infección fúngica de la uña. Se comercializa bajo la marca Jublia y está disponible como solución tópica al 10%. This compound actúa como un inhibidor de la 14α-demetilaza, interrumpiendo la biosíntesis del ergosterol, un componente esencial de las membranas celulares fúngicas .
Mecanismo De Acción
Efinaconazol ejerce sus efectos antifúngicos inhibiendo la lanosterol 14α-demetilaza fúngica, una enzima involucrada en la biosíntesis del ergosterol. El ergosterol es un componente crucial de las membranas celulares fúngicas, y su agotamiento conduce a una integridad y función deterioradas de la membrana celular. Esta inhibición da como resultado la acumulación de 4,4-dimetilsteroles y 4α-metilsteroles, lo que causa cambios degenerativos secundarios en las células fúngicas .
Aplicaciones Científicas De Investigación
Efinaconazol tiene varias aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:
Química: this compound se utiliza como compuesto modelo en el desarrollo y validación de métodos analíticos, como la cromatografía de capa fina de alto rendimiento (HPTLC) y la cromatografía líquida de alto rendimiento (HPLC)
Medicina: this compound se utiliza principalmente para el tratamiento de la onicomicosis.
Análisis Bioquímico
Biochemical Properties
Efinaconazole is an azole antifungal . It inhibits fungal lanosterol 14α-demethylase involved in the biosynthesis of ergosterol . Ergosterol is a vital component of fungal cell membranes . By inhibiting the production of ergosterol, Efinaconazole disrupts the integrity of the fungal cell membrane, leading to fungal cell death .
Cellular Effects
Efinaconazole’s primary cellular effect is the disruption of the fungal cell membrane . This disruption is due to the inhibition of ergosterol production, a key component of the fungal cell membrane . The inhibition of ergosterol production leads to changes in the cell membrane’s structure and function, ultimately resulting in fungal cell death .
Molecular Mechanism
Efinaconazole acts by inhibiting the enzyme lanosterol 14α-demethylase . This enzyme is involved in the biosynthesis of ergosterol, a key component of the fungal cell membrane . By inhibiting this enzyme, Efinaconazole prevents the production of ergosterol, leading to a disruption in the fungal cell membrane and ultimately, cell death .
Temporal Effects in Laboratory Settings
It is known that Efinaconazole has a plasma half-life of 29.9 hours in healthy patients . This suggests that Efinaconazole may have prolonged effects in the body after administration.
Dosage Effects in Animal Models
In animal models, the effects of Efinaconazole have been studied primarily in the context of onychomycosis . These studies have shown that Efinaconazole can effectively prevent fungal infection in treated groups
Metabolic Pathways
Efinaconazole undergoes oxidative metabolism via multiple CYP isoenzymes, principally CYP2C19 and 3A4 . The major metabolite (H3) is inactive .
Transport and Distribution
It is known that Efinaconazole is applied topically and is intended for external use only .
Subcellular Localization
Given its mechanism of action, it is likely that Efinaconazole interacts with the fungal cell membrane
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: Efinaconazol se puede sintetizar mediante la reacción de adición de apertura de anillo de epoxitriazol con 4-metilenopiperidina o su sal de adición ácida. Esta reacción se lleva a cabo en condiciones suaves sin utilizar un gran exceso de 4-metilenopiperidina en presencia de un haluro de metal alcalino o alcalinotérreo . Otro método implica el uso de un líquido iónico como medio, lo que evita la formación de sustancias relacionadas, acorta el tiempo de reacción y permite una fácil preparación de this compound con alta pureza y rendimiento .
Métodos de producción industrial: La producción industrial de this compound implica la reacción del clorhidrato de 4-metilenopiperidina o una sal de adición ácida del mismo con (2R,3S)-2-(2,4-difluorofenil)-3-metil-2-[(1H-1,2,4-triazol-1-grupo)metil] óxido de etileno en presencia de alcóxido metálico, haluro metálico u óxido metálico .
Análisis De Reacciones Químicas
Tipos de reacciones: Efinaconazol experimenta diversas reacciones químicas, incluidas reacciones de sustitución y adición. La reacción principal implica la adición de apertura de anillo de epoxitriazol con 4-metilenopiperidina .
Reactivos y condiciones comunes:
Reactivos: Epoxitriazol, 4-metilenopiperidina, haluro de metal alcalino o alcalinotérreo, líquido iónico.
Condiciones: Condiciones de reacción suaves, presencia de una base y uso de líquido iónico para mejorar el rendimiento y la pureza
Productos principales: El producto principal formado a partir de estas reacciones es el propio this compound, que se obtiene con alta pureza y rendimiento .
Comparación Con Compuestos Similares
Efinaconazol se compara con otros agentes antifúngicos como amorolfina, ciclopirox y tavaborol:
Propiedades
IUPAC Name |
(2R,3R)-2-(2,4-difluorophenyl)-3-(4-methylidenepiperidin-1-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F2N4O/c1-13-5-7-23(8-6-13)14(2)18(25,10-24-12-21-11-22-24)16-4-3-15(19)9-17(16)20/h3-4,9,11-12,14,25H,1,5-8,10H2,2H3/t14-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEZZTICAUWDHU-RDTXWAMCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3CCC(=C)CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3CCC(=C)CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40167787 | |
| Record name | Efinaconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40167787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Efinaconazole is an azole antifungal. Efinaconazole inhibits fungal lanosterol 14α-demethylase involved in the biosynthesis of ergosterol, a constituent of fungal cell membranes., Efinaconazole is a triazole antifungal agent. Efinaconazole inhibits fungal lanosterol 14alpha-demethylase involved in ergosterol biosynthesis. The accumulation of 14alpha-methyl sterols and subsequent loss of ergosterol in the fungi cell wall may be responsible for the fungistatic and fungicidal activity of efinaconazole. Efinaconazole is shown in vitro to be substantially adsorbed to keratin but keratin binding is weak. Efinaconazole's low keratin affinity is expected to result in increased availability of free drug to the nail infection site. | |
| Record name | Efinaconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09040 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Efinaconazole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8341 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
164650-44-6 | |
| Record name | Efinaconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=164650-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Efinaconazole [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164650446 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Efinaconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09040 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Efinaconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40167787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R,3R)-2-(2,4-Difluorophenyl)-3-(4-methylenepiperidin-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EFINACONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J82SB7FXWB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Efinaconazole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8341 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


